4-Fluoro-2-methylnicotinaldehyde

Catalog No.
S16018266
CAS No.
M.F
C7H6FNO
M. Wt
139.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylnicotinaldehyde

Product Name

4-Fluoro-2-methylnicotinaldehyde

IUPAC Name

4-fluoro-2-methylpyridine-3-carbaldehyde

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C7H6FNO/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3

InChI Key

DQVVNKUSNSCDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C=O)F

4-Fluoro-2-methylnicotinaldehyde is an organic compound with the molecular formula C₇H₆FNO. It is a derivative of nicotinaldehyde, characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a methyl group at the 2-position. This structural arrangement contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to produce the corresponding alcohol.
  • Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The versatility of this compound in

Research indicates that 4-Fluoro-2-methylnicotinaldehyde exhibits notable biological activities. Its structure allows it to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may possess antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorine atom enhances its stability and reactivity, potentially improving its binding affinity to biological targets.

The synthesis of 4-Fluoro-2-methylnicotinaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves treating 2-fluoro-4-methylpyridine with a Vilsmeier reagent (typically a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group.
  • Suzuki-Miyaura Coupling: This reaction couples 2-fluoro-4-methylpyridine with a boronic acid derivative in the presence of a palladium catalyst to form the desired aldehyde.

These synthetic routes are optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

4-Fluoro-2-methylnicotinaldehyde has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its unique reactivity.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides.
  • Biochemical Research: It is employed in studies related to enzyme mechanisms and biochemical assays.

The compound's ability to serve as a building block for more complex molecules highlights its importance in synthetic organic chemistry.

Studies on the interactions of 4-Fluoro-2-methylnicotinaldehyde with biological targets are crucial for understanding its potential therapeutic effects. Initial findings suggest that it may interact with specific enzymes and receptors, which could enhance its pharmacological profile. Further research is necessary to elucidate these interactions fully and determine their implications for drug development.

4-Fluoro-2-methylnicotinaldehyde can be compared with several structurally similar compounds:

Compound NameCAS NumberSimilarity Index
4-Methylnicotinaldehyde100-30-50.85
6-Fluoro-4-methylnicotinaldehyde1266253-68-20.84
2-Fluoronicotinaldehyde63790-69-00.80
6-Fluoro-2-methylnicotinaldehyde884494-96-60.82

Uniqueness

The uniqueness of 4-Fluoro-2-methylnicotinaldehyde lies in its specific combination of functional groups—particularly the fluorine atom at the 4-position and the methyl group at the 2-position—resulting in distinct chemical reactivity and biological activity compared to other nicotinaldehyde derivatives. This unique structural arrangement enhances its potential applications in medicinal chemistry and organic synthesis, making it a valuable compound for further research and development.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

139.043341977 g/mol

Monoisotopic Mass

139.043341977 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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